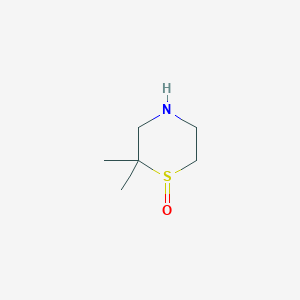

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, one study reported the synthesis of 1,2,4-triazole derivatives by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments . Another study reported the synthesis of 1,2,4-triazole derivatives using a halogenated acetal and cesium carbonate .将来の方向性

The future directions in the research of 1,2,4-triazole derivatives include the discovery of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves the condensation of 4-amino-5-mercapto-3-(4H-1,2,4-triazol-3-yl)thiophene-2-carboxylic acid with ethyl chloroacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "4-amino-5-mercapto-3-(4H-1,2,4-triazol-3-yl)thiophene-2-carboxylic acid", "ethyl chloroacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-amino-5-mercapto-3-(4H-1,2,4-triazol-3-yl)thiophene-2-carboxylic acid and ethyl chloroacetate in ethanol.", "Step 2: Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and add water to precipitate the product.", "Step 4: Filter the product and wash with water.", "Step 5: Dissolve the product in sodium hydroxide solution and heat under reflux to hydrolyze the ethyl ester to the carboxylic acid.", "Step 6: Cool the mixture and acidify with hydrochloric acid to precipitate the product.", "Step 7: Filter the product and wash with water.", "Step 8: Decarboxylate the product by heating under reflux with sodium hydroxide solution.", "Step 9: Cool the mixture and acidify with hydrochloric acid to precipitate the final product.", "Step 10: Filter the product and wash with water." ] } | |

CAS番号 |

1250931-61-3 |

製品名 |

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid |

分子式 |

C6H4N4O2S |

分子量 |

196.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)